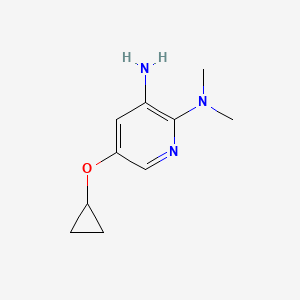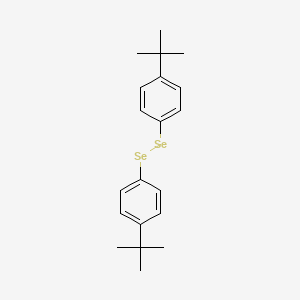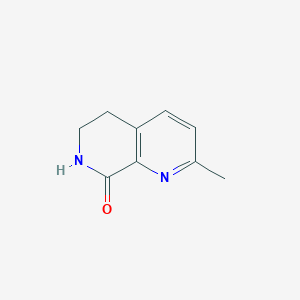
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of reagents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthyridine derivatives, while reduction can produce dihydro or tetrahydro compounds
Wissenschaftliche Forschungsanwendungen
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,7-naphthyridin-8(5H)-one: Similar structure but lacks the dihydro component.
6,7-Dihydro-1,7-naphthyridin-8(5H)-one: Lacks the methyl group at the 2-position.
1,7-Naphthyridin-8(5H)-one: Lacks both the methyl group and the dihydro component.
Uniqueness
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one is unique due to the presence of both the methyl group and the dihydro component, which confer distinct chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall potential in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1393568-33-6 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-methyl-6,7-dihydro-5H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-7-4-5-10-9(12)8(7)11-6/h2-3H,4-5H2,1H3,(H,10,12) |
InChI-Schlüssel |
TWBUBCNYILZXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CCNC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


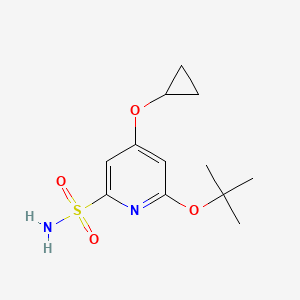
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
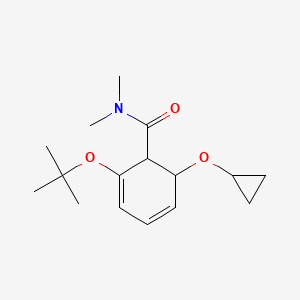


![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
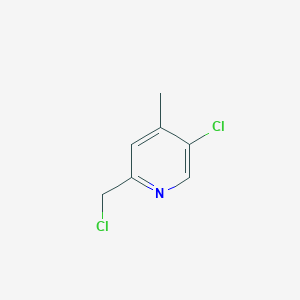
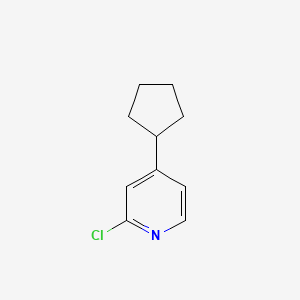
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)

